molecular formula C15H14N2O B2649986 1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole CAS No. 46885-71-6

1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2649986
CAS No.: 46885-71-6
M. Wt: 238.29
InChI Key: RRMGDBMJFCPAPF-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring substituted with a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzyl chloride under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

  • 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole
  • 1-[(4-Methoxyphenyl)methyl]-1H-imidazole
  • 1-[(4-Methoxyphenyl)methyl]-1H-indole

Comparison: 1-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazole is unique due to its benzodiazole ring, which imparts distinct electronic and steric properties compared to triazole, imidazole, and indole derivatives. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-18-13-8-6-12(7-9-13)10-17-11-16-14-4-2-3-5-15(14)17/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMGDBMJFCPAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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